molecular formula C19H16F3NO3 B2928187 (E)-sec-butyl 2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylate CAS No. 301339-47-9

(E)-sec-butyl 2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylate

Cat. No.: B2928187
CAS No.: 301339-47-9
M. Wt: 363.336
InChI Key: XVMIXRYOOCXGIL-GXDHUFHOSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is used in the synthesis of these compounds . This process involves a radical approach to catalytically protodeboronate alkyl boronic esters .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often include transformations such as oxidations, aminations, halogenations, and CC-bond-formations . Protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction .

Scientific Research Applications

Photovoltaic Applications

Organic sensitizers with similar structural motifs have been engineered for solar cell applications, demonstrating high incident photon to current conversion efficiencies. These sensitizers, when anchored onto TiO2 films, show significant potential in improving solar energy conversion efficiency (Kim et al., 2006).

Polymerization Studies

The RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization process for acrylate free radical polymerizations has been extensively studied, providing insights into the controlled polymerization of acrylates, which could be relevant for synthesizing polymers with precise properties (Feldermann et al., 2005).

Organic Synthesis and Catalysis

Research on intramolecular cyclization of mercaptomethyl derivatives of alkyl 3-(furyl)-3-(diethoxyphosphoryl)acrylates highlights innovative pathways in organic synthesis, potentially offering new methods for constructing complex molecular architectures (Pevzner, 2021).

Enantioselective Synthesis

Studies on the enantioselective ene-reduction of cyano-furan acrylamides by marine and terrestrial fungi demonstrate the potential of biocatalysis in producing chiral compounds, which are crucial in pharmaceutical synthesis and other areas of chemistry (Jimenez et al., 2019).

Environmental and Recycling Applications

The solvent-based recovery of acrylate polymers from display film waste points to environmental applications, highlighting the importance of sustainable practices in handling polymer waste and recycling (Lee et al., 2023).

Mechanism of Action

The mechanism of action for this compound is not explicitly mentioned in the available resources .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources .

Future Directions

The future directions for the research and development of this compound are not explicitly mentioned in the available resources .

Properties

IUPAC Name

butan-2-yl (E)-2-cyano-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO3/c1-3-12(2)25-18(24)14(11-23)10-16-7-8-17(26-16)13-5-4-6-15(9-13)19(20,21)22/h4-10,12H,3H2,1-2H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMIXRYOOCXGIL-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)OC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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